1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a spiro heterocyclic compound characterized by a fused pyrazolo-oxazine core linked to a piperidine ring via a spiro junction. The structure incorporates a 2-hydroxyphenyl group at position 2 and a methoxy substituent at position 7, along with an acetylated piperidine moiety.
Key physicochemical properties include:
Properties
IUPAC Name |
1-[2-(2-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(27)25-12-10-23(11-13-25)26-19(17-7-5-9-21(29-2)22(17)30-23)14-18(24-26)16-6-3-4-8-20(16)28/h3-9,19,28H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTOZEUBXMTHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry. Its unique structural features suggest potential biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article summarizes current research findings regarding its biological activity.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O4
- Molecular Weight : 407.47 g/mol
- IUPAC Name : 1-[2-(2-hydroxyphenyl)-7-methoxyspiro[benzo[e]pyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
- Induce cell cycle arrest in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by inhibiting cyclin-dependent kinases (CDKs) involved in cell cycle regulation .
- Display cytotoxic effects against solid tumor cell lines with varying efficacy depending on the specific cancer type and treatment duration .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by:
- Reducing the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
- Exhibiting potential in treating inflammatory conditions through modulation of inflammatory pathways.
Antioxidant Properties
The antioxidant capacity of this compound contributes to its protective effects against oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative damage to cells.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits:
- Moderate antibacterial activity against certain bacterial strains.
- Potential antifungal properties that warrant further investigation .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation, particularly CDKs which are crucial for cell cycle control.
- Cytokine Modulation : By affecting cytokine release, it plays a role in regulating immune responses.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Khadra et al. (2024) | Demonstrated significant cytotoxicity against MCF-7 and HCT-116 cells; modulation of IL-6 and TNF-α levels observed. |
| BenchChem Analysis | Reported antioxidant and antimicrobial properties alongside anticancer effects; suggested further exploration into therapeutic applications. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spiro Heterocyclic Compounds
Key Observations:
Thiazine-containing analogs () exhibit antimalarial activity, suggesting that heterocycle type (oxazine vs. thiazine) significantly influences target selectivity.
Synthesis Efficiency :
- Microwave-assisted synthesis (used for the target compound’s analogs ) typically achieves higher yields (e.g., 58–70%) compared to conventional methods .
- Copper-catalyzed methods () offer chemoselectivity and mild conditions, advantageous for scaling up production.
Spectral and Computational Insights
IR/NMR Signatures :
Computational Studies : Molecular docking of related spiro compounds () suggests that the spiro architecture enhances binding affinity to enzyme active sites via steric complementarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
